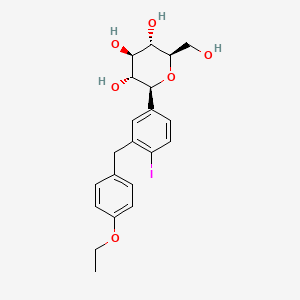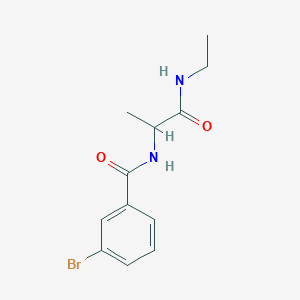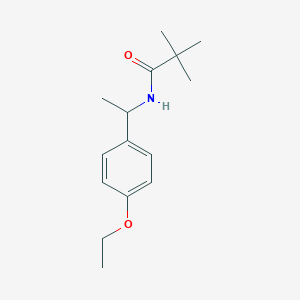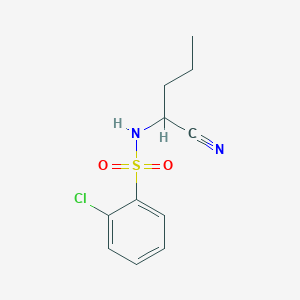
2-chloro-N-(1-cyanobutyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1-cyanobutyl)benzenesulfonamide is a chemical compound with the molecular formula C11H13ClN2O2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyanobutyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-cyanobutylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(1-cyanobutyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: The nitrile group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of sulfonamide derivatives.
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
2-chloro-N-(1-cyanobutyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1-cyanobutyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, preventing the hydration of carbon dioxide. This inhibition can lead to various biological effects, including the reduction of intraocular pressure and the inhibition of tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-butylbenzenesulfonamide: Similar structure but lacks the chlorine and nitrile groups.
2-chlorobenzenesulfonamide: Similar structure but lacks the nitrile group.
N-(1-cyanobutyl)benzenesulfonamide: Similar structure but lacks the chlorine atom.
Uniqueness
2-chloro-N-(1-cyanobutyl)benzenesulfonamide is unique due to the presence of both the chlorine and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C11H13ClN2O2S |
|---|---|
Poids moléculaire |
272.75 g/mol |
Nom IUPAC |
2-chloro-N-(1-cyanobutyl)benzenesulfonamide |
InChI |
InChI=1S/C11H13ClN2O2S/c1-2-5-9(8-13)14-17(15,16)11-7-4-3-6-10(11)12/h3-4,6-7,9,14H,2,5H2,1H3 |
Clé InChI |
DQHVHHOXGJGGMW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C#N)NS(=O)(=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


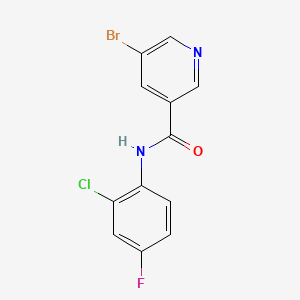

![2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one](/img/structure/B14904890.png)
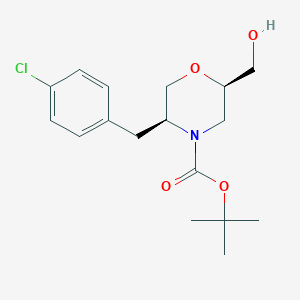

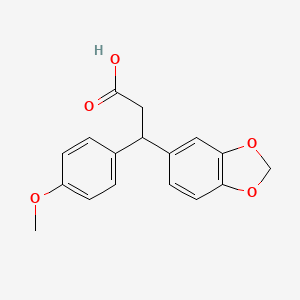
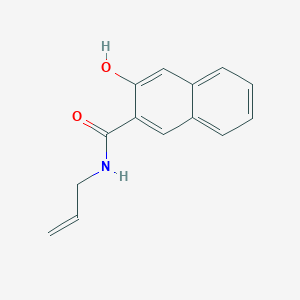
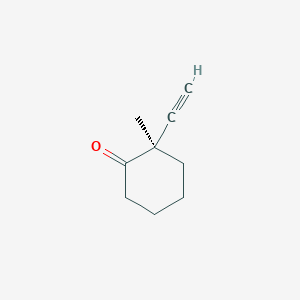
![2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B14904927.png)
